5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid
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Overview
Description
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid is a complex organic compound that features a piperazine ring, a sulfonyl group, and a methoxynicotinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid typically involves multiple steps. One common method includes the reaction of 4-ethylpiperazine with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 2-methoxynicotinic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine ring may interact with neurotransmitter receptors, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Methylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid
- 5-((4-Phenylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid
- 5-((4-Benzylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid
Uniqueness
5-((4-Ethylpiperazin-1-yl)sulfonyl)-2-methoxynicotinic acid is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This subtle difference can lead to variations in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C13H19N3O5S |
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Molecular Weight |
329.37 g/mol |
IUPAC Name |
5-(4-ethylpiperazin-1-yl)sulfonyl-2-methoxypyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H19N3O5S/c1-3-15-4-6-16(7-5-15)22(19,20)10-8-11(13(17)18)12(21-2)14-9-10/h8-9H,3-7H2,1-2H3,(H,17,18) |
InChI Key |
TUAVYDFVHHTJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)C2=CC(=C(N=C2)OC)C(=O)O |
Origin of Product |
United States |
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